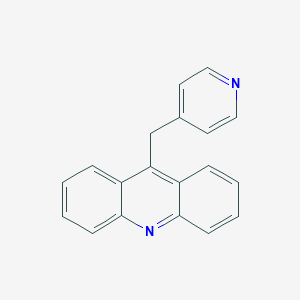![molecular formula C24H25N3O3S2 B299401 N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as BMS-191011, is a compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of effects on biological systems, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has also been found to have effects on ion channels and other cellular targets.
Biochemical and Physiological Effects:
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the regulation of ion channels. This compound has also been found to have effects on cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its specificity for certain targets. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, including the identification of new targets and the development of more specific and potent analogs. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves several steps, including the reaction of benzhydryl chloride with sodium thiocyanate, followed by the addition of 4-(4-morpholinylsulfonyl)aniline. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a range of effects on biological systems, including the modulation of neurotransmitter release and the inhibition of certain enzymes.
Propiedades
Nombre del producto |
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea |
|---|---|
Fórmula molecular |
C24H25N3O3S2 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,27-15-17-30-18-16-27)22-13-11-21(12-14-22)25-24(31)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H2,25,26,31) |
Clave InChI |
UXSMAZTUKOEROV-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)


